molecular formula C20H16N2S2 B15079968 N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine

N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine

Cat. No.: B15079968
M. Wt: 348.5 g/mol
InChI Key: YHCWLODAGQQOPJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a thiazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(3-phenyl-4-(2-furyl)-1,3-thiazol-2(3H)-ylidene)amine
  • N-Benzyl-N-(3-phenyl-4-(2-pyridyl)-1,3-thiazol-2(3H)-ylidene)amine

Uniqueness

N-Benzyl-N-(3-phenyl-4-(2-thienyl)-1,3-thiazol-2(3H)-ylidene)amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N2S2

Molecular Weight

348.5 g/mol

IUPAC Name

N-benzyl-3-phenyl-4-thiophen-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H16N2S2/c1-3-8-16(9-4-1)14-21-20-22(17-10-5-2-6-11-17)18(15-24-20)19-12-7-13-23-19/h1-13,15H,14H2

InChI Key

YHCWLODAGQQOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=CS2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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